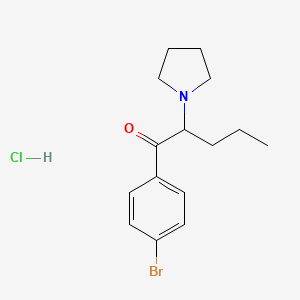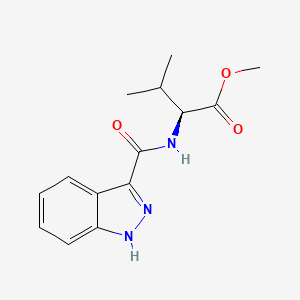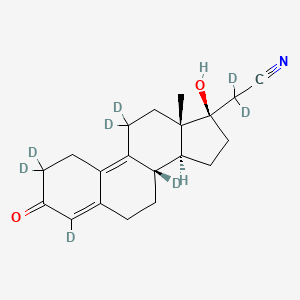
17alpha-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8
Overview
Description
Dienogest-d8 is a deuterated form of dienogest, a synthetic progestin used primarily in the treatment of endometriosis and as a contraceptive. The deuterated version, Dienogest-d8, is often used as an internal standard in mass spectrometry due to its stability and similarity to the non-deuterated compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dienogest-d8 involves the incorporation of deuterium atoms into the dienogest molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve:
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2)
Solvents: Deuterated methanol or chloroform
Temperature: Room temperature to moderate heating (20-50°C)
Pressure: Atmospheric to slightly elevated pressures
Industrial Production Methods: Industrial production of Dienogest-d8 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas and deuterated solvents
Purification: Chromatographic techniques to ensure high purity and deuterium incorporation
Quality Control: Rigorous testing using mass spectrometry to confirm the deuterium content and overall purity
Chemical Reactions Analysis
Types of Reactions: Dienogest-d8 undergoes various chemical reactions, including:
Oxidation: Conversion to dienogest oxide using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Reduction to dienogest alcohol using reducing agents like sodium borohydride
Substitution: Halogenation or nitration reactions using halogens or nitric acid
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)
Major Products:
Oxidation: Dienogest oxide
Reduction: Dienogest alcohol
Substitution: Halogenated or nitrated dienogest derivatives
Scientific Research Applications
Dienogest-d8 is widely used in scientific research due to its stability and similarity to dienogest. Its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of dienogest in various samples
Biology: Studied for its effects on hormone receptors and cellular pathways
Medicine: Investigated for its therapeutic potential in treating endometriosis and other hormone-related disorders
Industry: Utilized in the development and validation of analytical methods for pharmaceutical formulations .
Mechanism of Action
Dienogest-d8, like dienogest, acts as an agonist at the progesterone receptor. It binds to the receptor with high affinity, leading to:
Antiproliferative Effects: Inhibition of endometrial cell proliferation
Immunologic Effects: Modulation of immune responses in the endometrium
Antiangiogenic Effects: Inhibition of new blood vessel formation in endometrial tissues
The molecular targets and pathways involved include the progesterone receptor, tumor necrosis factor alpha, interleukin 1 beta, and nerve growth factor .
Comparison with Similar Compounds
Dienogest-d8 is unique due to its deuterium incorporation, which provides enhanced stability and distinct mass spectrometric properties. Similar compounds include:
Dienogest: The non-deuterated form used in clinical settings
Norethisterone: Another synthetic progestin with similar therapeutic uses
Levonorgestrel: A widely used progestin in contraceptives
Compared to these compounds, Dienogest-d8 offers advantages in analytical applications due to its stability and distinct isotopic signature .
Properties
IUPAC Name |
2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2,4,8,11,11-hexadeuterio-17-hydroxy-13-methyl-3-oxo-6,7,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,6D2,10D2,12D,17D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFLJNIPTRTECV-VCTPBPHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2CC[C@]3([C@@H]4CC[C@]([C@]4(CC(C3=C2CC(C1=O)([2H])[2H])([2H])[2H])C)(C([2H])([2H])C#N)O)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-](/img/structure/B3025877.png)
![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)

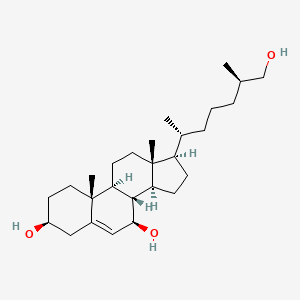
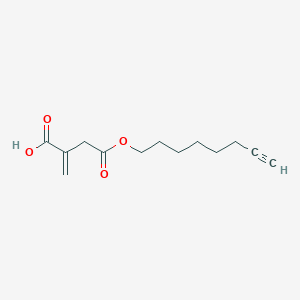

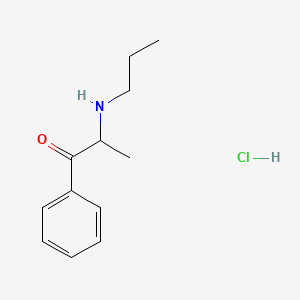
![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)
![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione](/img/structure/B3025888.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)
